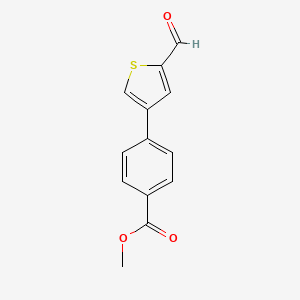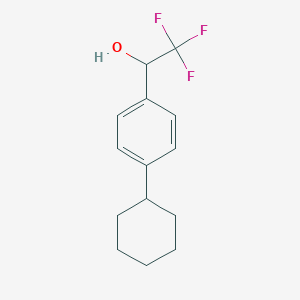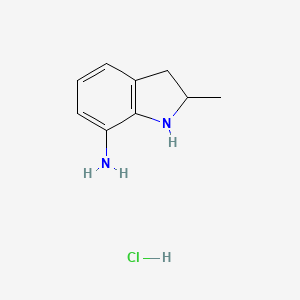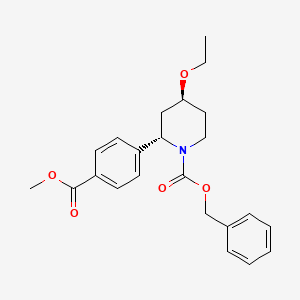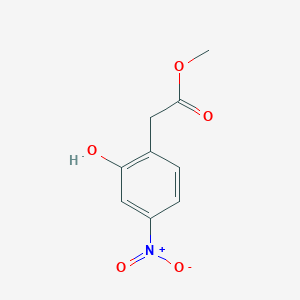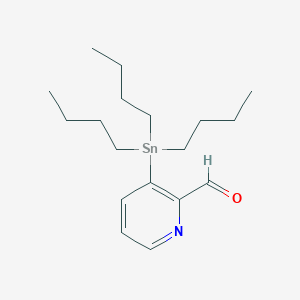
3-Tributylstannanyl-pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tributylstannyl)picolinaldehyde is an organotin compound that features a picolinaldehyde moiety bonded to a tributylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tributylstannyl)picolinaldehyde typically involves the reaction of picolinaldehyde with tributyltin hydride. One common method includes the use of a palladium-catalyzed coupling reaction. For instance, the reaction of picolinaldehyde with tributyltin chloride in the presence of a palladium catalyst and a suitable base can yield 3-(tributylstannyl)picolinaldehyde .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(Tributylstannyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used to replace the tributylstannyl group.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: 3-(tributylstannyl)picolinyl alcohol.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tributylstannyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(tributylstannyl)picolinaldehyde involves its ability to participate in radical reactions due to the presence of the tributylstannyl group. This group can donate a hydrogen atom, facilitating radical chain reactions. The picolinaldehyde moiety can interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group .
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: Lacks the tributylstannyl group, making it less reactive in radical reactions.
Tributyltin hydride: Contains the tributylstannyl group but lacks the picolinaldehyde moiety, limiting its applications in organic synthesis.
Nicotinaldehyde: Similar structure but with the aldehyde group in a different position on the pyridine ring.
Uniqueness
3-(Tributylstannyl)picolinaldehyde is unique due to the combination of the picolinaldehyde moiety and the tributylstannyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C18H31NOSn |
|---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
3-tributylstannylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-3-1-2-4-7-6;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |
InChI Key |
WVXILALXQAVXBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


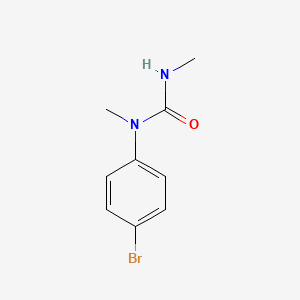
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
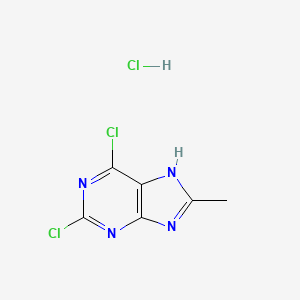
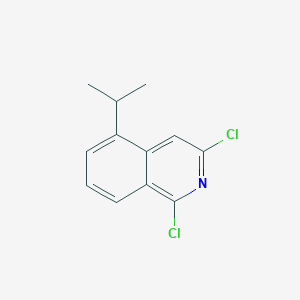
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
